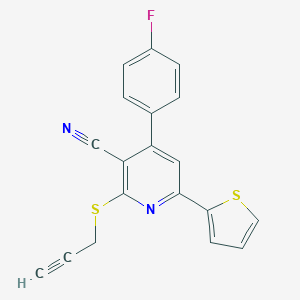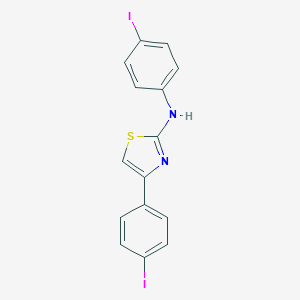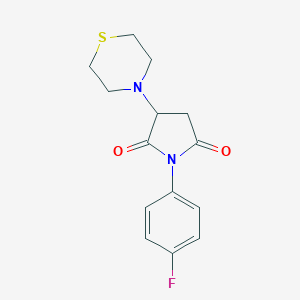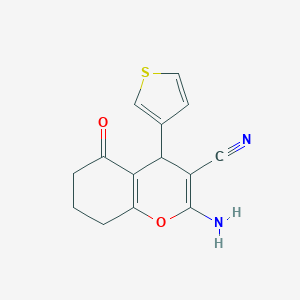
4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of fluorophenyl, propynylsulfanyl, thienyl, and pyridyl cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 4-fluorophenyl derivatives, which are then subjected to further reactions to introduce the propynylsulfanyl and thienyl groups
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can alter the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler compounds with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine
In medicine, the compound or its derivatives could be investigated for potential therapeutic applications, including as drug candidates for various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(4-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-6-(2-THIENYL)-3-PYRIDYL CYANIDE exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives, propynylsulfanyl compounds, and thienyl-substituted pyridines. Each of these compounds shares structural similarities but may differ in their chemical reactivity and applications.
Properties
CAS No. |
311763-10-7 |
|---|---|
Molecular Formula |
C19H11FN2S2 |
Molecular Weight |
350.4g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-prop-2-ynylsulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H11FN2S2/c1-2-9-24-19-16(12-21)15(13-5-7-14(20)8-6-13)11-17(22-19)18-4-3-10-23-18/h1,3-8,10-11H,9H2 |
InChI Key |
PJXGHTWMFHUAKI-UHFFFAOYSA-N |
SMILES |
C#CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N |
Canonical SMILES |
C#CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B387882.png)
![2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B387884.png)
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B387885.png)
![2,4,6-Tris[2-(trifluoromethyl)benzimidazolyl]-1,3,5-triazine](/img/structure/B387886.png)

![N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE](/img/structure/B387889.png)
![N-(4-fluorophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387890.png)

![N-(4-iodophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387893.png)
![2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B387896.png)

![3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B387900.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide](/img/structure/B387902.png)
![N-benzyl-2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B387904.png)
